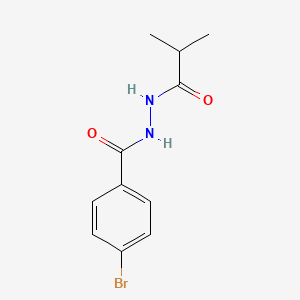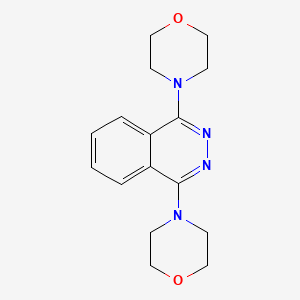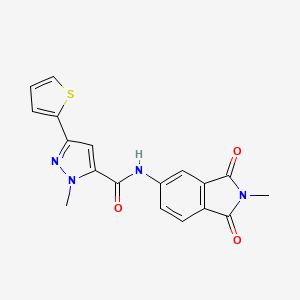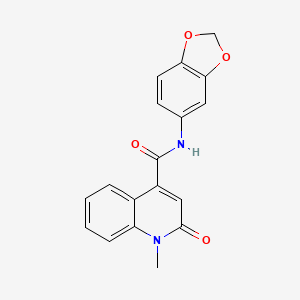![molecular formula C15H14N4O2 B12162697 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺是一种杂环化合物,具有独特的异恶唑并[5,4-b]吡啶核心。该化合物因其在药物化学、有机合成和材料科学等各个领域的潜在应用而备受关注。其结构中同时存在吡啶环和异恶唑环,使其具有多样化的化学反应性和生物活性。
准备方法
合成路线和反应条件
3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线从制备异恶唑环开始,然后构建吡啶环,最后进行官能化。
异恶唑环的形成: 异恶唑环可以通过腈氧化物与炔烃之间的 1,3-偶极环加成反应合成。该反应通常在温和条件下进行,通常在三乙胺等碱的存在下。
吡啶环的构建: 吡啶环可以通过合适的醛和胺之间的缩合反应引入。此步骤可能需要使用乙酸等催化剂,通常在回流条件下进行。
官能化: 最后一步涉及引入酰胺基和吡啶基甲基取代基。这可以通过使用适当的胺和羧酸衍生物进行酰胺化反应来实现。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及实施结晶或色谱等纯化技术。
化学反应分析
反应类型
3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致硝基或羰基等官能团的还原。
取代: 亲核取代反应可以在吡啶环上发生,其中胺或硫醇等亲核试剂取代卤素等离去基团。
常用试剂和条件
氧化: 在室温下于水性介质中的高锰酸钾。
还原: 在回流条件下于甲醇中的硼氢化钠。
取代: 在升高的温度下于乙醇中的氨或伯胺。
主要产物
从这些反应中形成的主要产物取决于起始材料中存在的特定官能团和所用试剂。例如,氧化可能产生羧酸,而还原可能产生胺或醇。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机理并开发新颖的合成方法。
生物学
在生物学研究中,3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺因其作为生物活性分子的潜力而被研究。它可能表现出抗菌、抗病毒或抗癌特性,使其成为药物开发的候选化合物。
医药
在医药领域,可以研究该化合物治疗的可能性。其与酶或受体等生物靶标相互作用的能力使其成为开发新型药物的有前景的先导化合物。
工业
在工业领域,该化合物由于其化学稳定性和反应性,可用于生产先进材料,例如聚合物或涂层。
作用机制
3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物可以通过与这些靶标结合并调节其活性而发挥作用,从而导致细胞过程或信号通路的改变。
相似化合物的比较
类似化合物
3,6-二甲基-4-(三氟甲基)异恶唑并[5,4-b]吡啶: 该化合物共享异恶唑并[5,4-b]吡啶核心,但在取代基上有所不同,这可能导致不同的化学和生物特性。
N,N′-二(吡啶-4-基)-吡啶-3,5-二甲酰胺: 另一种具有吡啶核心的化合物,但官能团不同,影响其反应性和应用。
独特性
3,6-二甲基-N~4~-(2-吡啶基甲基)异恶唑并[5,4-b]吡啶-4-甲酰胺因其官能团和环系统的特定组合而独一无二。这种独特性有助于其独特的化学反应性和潜在的生物活性,使其有别于其他类似化合物。
属性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC 名称 |
3,6-dimethyl-N-(pyridin-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-7-12(13-10(2)19-21-15(13)18-9)14(20)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,20) |
InChI 键 |
YSNLDSUJHHOWQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)


![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)

![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

